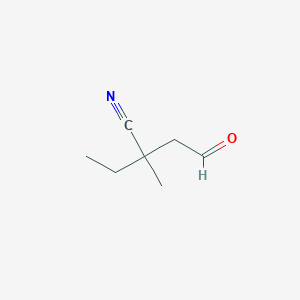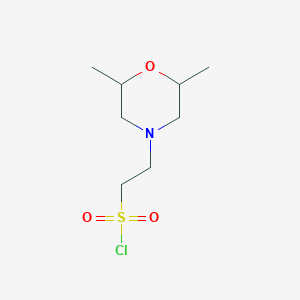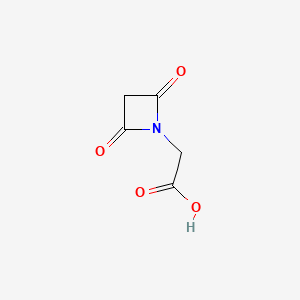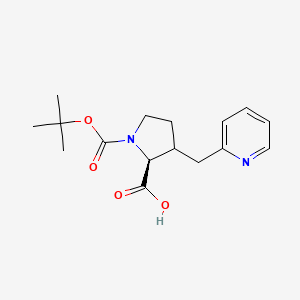![molecular formula C12H13N3O B13324430 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13324430.png)
5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a triazole ring substituted with a methyl group and a 4-methylphenylmethyl group, along with an aldehyde functional group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The starting material, 4-methylbenzyl chloride, is reacted with sodium azide to form 4-methylbenzyl azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.
Formylation: The resulting triazole compound is then subjected to formylation using a reagent like Vilsmeier-Haack reagent to introduce the aldehyde group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation can be used under controlled conditions.
Major Products:
Oxidation: 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophilic reagent used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Material Science: It can be incorporated into polymers and materials for enhanced properties.
Biology:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound can be explored for its potential as an antimicrobial agent.
Enzyme Inhibition: It can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine:
Antifungal Agents: Triazole compounds are widely used as antifungal agents, and this compound can be investigated for its antifungal activity.
Cancer Research: It can be explored for its potential anticancer properties through various biological assays.
Industry:
Agriculture: The compound can be used in the development of agrochemicals for crop protection.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
作用機序
The mechanism of action of 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further enhancing its inhibitory effects. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction and cell proliferation.
類似化合物との比較
- 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-methanol
- Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol
Comparison:
- Structural Differences: The presence of different functional groups (aldehyde, carboxylic acid, methanol) leads to variations in chemical reactivity and biological activity.
- Biological Activity: The aldehyde group in 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde may confer unique biological properties compared to its carboxylic acid and alcohol counterparts.
- Applications: While all these compounds can be used in medicinal chemistry, their specific applications may vary based on their functional groups and resulting properties.
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
5-methyl-1-[(4-methylphenyl)methyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-9-3-5-11(6-4-9)7-15-10(2)12(8-16)13-14-15/h3-6,8H,7H2,1-2H3 |
InChIキー |
ZGKSOGQSOTZROM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13324351.png)
![5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B13324355.png)
![[2-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13324363.png)
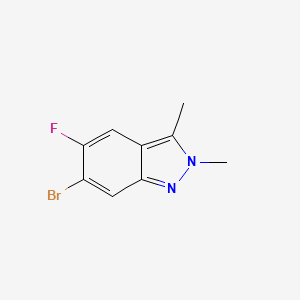
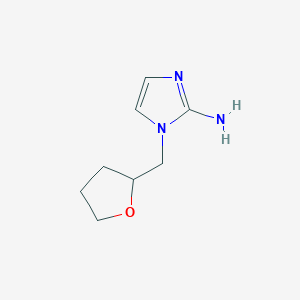
![7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13324392.png)
![2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324394.png)
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324400.png)
![(2S)-2-tert-butoxy-2-[4-(4,4-dimethylcyclohexen-1-yl)-2-methyl-5-(4-pyridyl)-3-thienyl]acetic acid](/img/structure/B13324403.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine](/img/structure/B13324411.png)
